
Technical Whitepaper: Structural, Synthetic, and
Application Data for CAS 56066-92-3

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-[4-(Cyanomethyl)phenoxy]acetic

acid

CAS No.: 926199-29-3

Cat. No.: B3389329

Get Quote

Executive Summary & Nomenclature Clarification
In chemical databases, procurement requests, and early-stage drug development literature,

CAS 56066-92-3 is frequently—and incorrectly—cross-referenced with the name 2-[4-
(cyanomethyl)phenoxy]acetic acid. As an application scientist, it is critical to resolve this

structural discrepancy immediately to prevent downstream synthetic failures and off-target

biological assays.

CAS 56066-92-3 strictly corresponds to 2-(4-(cyanomethyl)phenyl)acetic acid (also known as

p-cyanomethylphenylacetic acid), a molecule lacking an ether oxygen[1][2]. The phenoxy

analog is a distinct chemical entity (often registered under different CAS numbers, such as

CAS 926199-29-3) and possesses a fundamentally different spatial geometry and electronic

profile due to the electron-donating ether linkage.

This whitepaper focuses on the validated physicochemical data, mechanistic reactivity, and

synthetic protocols for the true CAS 56066-92-3 entity, while acknowledging how its bifunctional

nature serves modern chemical biology.
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Physicochemical Data Profiling
Accurate baseline data is the foundation of any robust experimental design. Below is the

consolidated physicochemical profile for CAS 56066-92-3, essential for calculating reaction

stoichiometry and predicting phase-partitioning during extraction workflows[1][2].

Property Validated Value Experimental Relevance

Chemical Name

2-(4-

(Cyanomethyl)phenyl)acetic

acid

Core nomenclature for API

synthesis

CAS Registry Number 56066-92-3 Primary identifier

Molecular Formula C₁₀H₉NO₂ Stoichiometric basis

Molecular Weight 175.187 g/mol Mass-to-moles conversion

Melting Point 115 - 117 °C Indicator of crystalline purity

LogP (Predicted) ~1.2
Dictates choice of extraction

solvent (e.g., EtOAc)

Density (Predicted) 1.224 ± 0.06 g/cm³
Relevant for scale-up reactor

loading

Structural Analysis & Mechanistic Insights
CAS 56066-92-3 is a highly versatile, bifunctional building block. Its utility in drug development

stems from the orthogonal reactivity of its two terminal groups, separated by a rigid phenyl

spacer.

The Cyanomethyl Group (-CH₂CN): Acts as a masked amine or a precursor to homologous

acids. It is susceptible to controlled reduction (yielding phenethylamine derivatives) or further

hydrolysis.

The Acetic Acid Group (-CH₂COOH): Provides a highly reactive site for standard peptide

coupling (amidation) or esterification, crucial for attaching the molecule to larger API

scaffolds or PROTAC linkers.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.molaid.com/MS_2723617
https://www.chemsrc.com/baike/3494272.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3389329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS 56066-92-3
2-(4-(Cyanomethyl)phenyl)acetic acid

Cyanomethyl Group
(-CH2CN)

 Electrophilic/Reducible

Acetic Acid Group
(-CH2COOH)

 Amidation/Esterification

Phenyl Ring
(Rigid Spacer)

 Hydrophobic Core

Click to download full resolution via product page

Fig 1: Functional group mapping and reactivity profile of CAS 56066-92-3.
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Experimental Protocols: Regioselective Biocatalytic
Synthesis
The Causality of Method Selection: Traditional alkaline or acidic hydrolysis of the precursor,

1,4-phenylenediacetonitrile (CAS 622-75-3), suffers from poor regioselectivity. It yields a

statistical, hard-to-separate mixture of the target monoacid and the over-hydrolyzed diacid. To

solve this, we employ a biocatalytic approach using the nitrile hydratase/amidase enzymatic

machinery of Rhodococcus rhodochrous AJ270. The enzyme's active site spatially restricts the

hydrolysis of the second nitrile group, enabling strict regiocontrol and high yields (typically

~69%)[3].

Step-by-Step Biotransformation Methodology
Phase 1: Biocatalyst Preparation

Cultivate R. rhodochrous AJ270 in a standard nutrient broth supplemented with cobalt

chloride (an essential cofactor for nitrile hydratase activity).

Harvest the cells via centrifugation (4000 × g, 15 min at 4°C).

Wash the cell pellet twice with 0.1 M potassium phosphate buffer (pH 7.0) to remove residual

media.

Phase 2: Reaction Initiation 4. Suspend the resting cells in the 0.1 M phosphate buffer to an

optical density (OD₆₀₀) of ~10. 5. Introduce 1,4-phenylenediacetonitrile at a concentration of 50

mM. (Pro-tip: Pre-dissolve the substrate in 2-5% v/v DMSO to enhance bioavailability in the

aqueous buffer). 6. Incubate the suspension in an orbital shaker at 30°C and 200 rpm for 30.0

hours[3].

Phase 3: Workup & Isolation 7. Centrifuge the reaction mixture (8000 × g, 20 min) to pellet and

remove the biocatalyst. 8. Carefully decant the supernatant and acidify to pH 2.0 using 2M HCl.

Causality: Acidification protonates the newly formed carboxylate, rendering the target molecule

lipophilic and suitable for organic extraction. 9. Extract the aqueous phase three times with

equal volumes of ethyl acetate (EtOAc). 10. Combine the organic layers, wash with brine, dry

over anhydrous MgSO₄, filter, and concentrate in vacuo to yield CAS 56066-92-3 as a

crystalline solid.
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Fig 2: Regioselective biocatalytic hydrolysis workflow for synthesizing CAS 56066-92-3.

Self-Validating Analytical Characterization
To ensure the integrity of the synthesized CAS 56066-92-3 and confirm the absence of the

diacid byproduct, the following self-validating analytical workflow must be employed:

In-Process HPLC Monitoring: Withdraw 100 µL reaction aliquots every 6 hours. Quench with

100 µL methanol, centrifuge, and analyze via HPLC (C18 column, H₂O/MeCN gradient with

0.1% TFA, UV detection at 254 nm). The reaction is validated as complete when the

substrate peak area drops below 5%.

¹H NMR (DMSO-d₆) Confirmation: The definitive proof of monohydrolysis lies in the proton

NMR. You must observe two distinct methylene singlets: the -CH₂CN protons at ~4.0 ppm

and the -CH₂COOH protons at ~3.6 ppm. A symmetrical AA'BB' aromatic system will appear

between 7.2–7.4 ppm. The presence of only one methylene environment would indicate

over-hydrolysis to the diacid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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